molecular formula C11H7Cl2NO2S B2988225 2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid CAS No. 1010872-22-6

2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid

Cat. No. B2988225
CAS RN: 1010872-22-6
M. Wt: 288.14
InChI Key: PFUMLEODFOERDV-UHFFFAOYSA-N
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Description

“2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 757192-72-6 . It has a molecular weight of 288.15 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects .

properties

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-5-6(17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUMLEODFOERDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid

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